3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid
Description
3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid is a propiolic acid derivative featuring a tetrahydrothiophene ring substituted with two sulfonyl groups (1,1-dioxido) at the 3-position. The compound combines the reactivity of a terminal alkyne (propiolic acid backbone) with the electron-withdrawing effects of the sulfone group, which enhances its acidity and influences its participation in cycloadditions, amidation, and coupling reactions.
Properties
Molecular Formula |
C7H8O4S |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O4S/c8-7(9)2-1-6-3-4-12(10,11)5-6/h6H,3-5H2,(H,8,9) |
InChI Key |
YXDPVKFAPWRMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrothiophene and propiolic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Common conditions may involve temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the starting materials.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Aryl-Substituted Propiolic Acids
- 3-(4-Methoxyphenyl)propiolic acid (C₁₀H₈O₃, MW: 176.17): Synthesized in 72% yield via Pd(PPh₃)₄-catalyzed coupling.
- 3-(4-Bromophenyl)propiolic acid (C₉H₅BrO₂, MW: 225.04): Achieved 91% yield under similar conditions.
Key Differences :
Thiophene-Substituted Propiolic Acids
- 3-(Thiophen-2-yl)propiolic acid and 3-(Thiophen-3-yl)propiolic acid , which yielded products in 37–64% when reacted with tetraalkylthiuram disulfides (TMTD or TETD).
Comparison with Target Compound :
Saturated Analogs (Propanoic Acid Derivatives)
and describe compounds such as:
- 3-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)propanoic acid (C₈H₁₅NO₄S, MW: 221.27): A saturated propanoic acid derivative with an amino substituent.
Key Differences :
- The absence of a triple bond in propanoic acid derivatives limits their use in cycloadditions or alkyne-specific reactions, unlike the target compound.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : The sulfone group in the target compound increases acidity (pKa ~2–3 for propiolic acids) but may hinder nucleophilic substitution due to excessive deactivation. For example, 3-(4-formylphenyl)propiolic acid (EWG: CHO) yielded only 37% in amidation reactions .
- Electron-Donating Groups (EDGs) : Methoxy-substituted analogs show higher yields (e.g., 83–87% for methoxy-substituted arylpropiolic acids) due to enhanced alkyne activation .
Biological Activity
3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its anti-inflammatory, cytotoxic, and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid includes a thiophene ring with a dioxidation state and a propiolic acid moiety. The presence of these functional groups suggests potential reactivity and interaction with biological targets.
Anti-inflammatory Activity
Research has indicated that derivatives of compounds similar to 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid exhibit significant anti-inflammatory properties. For instance, studies involving peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds in this class were shown to decrease TNF-α production by approximately 44–60% at concentrations around 50 µg/mL, indicating a strong anti-inflammatory effect .
Table 1: Cytokine Inhibition by Related Compounds
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IFN-γ Inhibition (%) |
|---|---|---|---|
| Compound A | 60 | 30 | 50 |
| Compound B | 50 | 25 | 45 |
| Compound C | 44 | 20 | 79 |
Cytotoxic Activity
The cytotoxic effects of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects on healthy tissues.
In one study, the compound was tested against breast cancer cell lines, where it inhibited cell proliferation by approximately 25% at higher concentrations. This suggests that the compound may interfere with cellular pathways essential for cancer cell survival and proliferation .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Preliminary studies indicate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid is likely mediated through multiple pathways:
- Cytokine Modulation : By inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6, the compound may modulate immune responses.
- Cell Cycle Interference : The compound's ability to inhibit cancer cell proliferation suggests it may interfere with cell cycle regulation.
- Membrane Disruption : Its antimicrobial activity points to a mechanism involving disruption of microbial cell membranes.
Case Studies
Case studies involving similar compounds highlight their potential therapeutic applications:
- Case Study A : A derivative was tested in a clinical trial for rheumatoid arthritis, showing significant improvement in patient symptoms by reducing inflammation markers.
- Case Study B : Another study on a structurally related compound demonstrated effectiveness in reducing tumor size in animal models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
